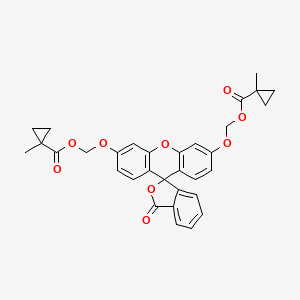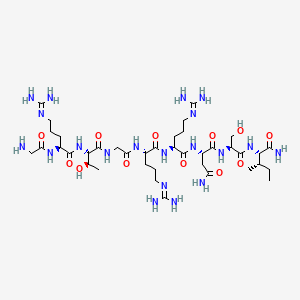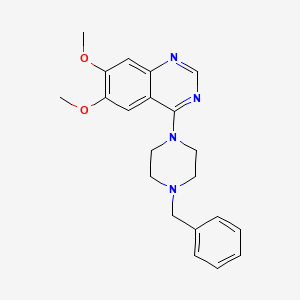
Angiotensin I-13C5,15N (human, mouse, rat)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angiotensin I-13C5,15N (human, mouse, rat) is a labeled peptide used in scientific research. It is a modified form of Angiotensin I, where specific carbon and nitrogen atoms are replaced with their isotopes, 13C and 15N. Angiotensin I is a precursor to Angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Angiotensin I-13C5,15N involves the incorporation of isotopically labeled amino acids into the peptide sequence. The peptide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The labeled amino acids, such as 13C5-Valine and 15N-Isoleucine, are incorporated at specific positions in the peptide sequence .
Industrial Production Methods
Industrial production of Angiotensin I-13C5,15N follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The peptides are then purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Angiotensin I-13C5,15N undergoes various chemical reactions, including:
Hydrolysis: The peptide can be hydrolyzed by enzymes such as angiotensin-converting enzyme (ACE) to produce Angiotensin II.
Oxidation and Reduction: These reactions can modify specific amino acid residues within the peptide.
Common Reagents and Conditions
Hydrolysis: Enzymes like ACE or human chymase are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like dithiothreitol (DTT) can be used.
Major Products Formed
Angiotensin II: Formed from the hydrolysis of Angiotensin I by ACE.
Modified Peptides: Resulting from oxidation or reduction reactions.
Applications De Recherche Scientifique
Angiotensin I-13C5,15N is widely used in various fields of scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of peptides.
Biology: Studied for its role in the renin-angiotensin system and its effects on cardiovascular functions.
Medicine: Investigated for its potential therapeutic applications in treating hypertension and heart failure.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
Angiotensin I-13C5,15N exerts its effects through its conversion to Angiotensin II by ACE. Angiotensin II then binds to its receptors, leading to vasoconstriction, increased blood pressure, and stimulation of aldosterone release. This cascade of events is part of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Angiotensin I (unlabeled): The natural form of the peptide without isotopic labeling.
Angiotensin II: The active form produced from Angiotensin I.
Other Isotopically Labeled Peptides: Peptides labeled with different isotopes for various research applications.
Uniqueness
Angiotensin I-13C5,15N is unique due to its isotopic labeling, which allows for precise tracking and quantification in mass spectrometry studies. This makes it a valuable tool in research focused on the renin-angiotensin system and related physiological processes .
Propriétés
Formule moléculaire |
C62H89N17O14 |
|---|---|
Poids moléculaire |
1302.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl](15N)amino]-3-(113C)methyl(1,3,4,5-13C4)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1/i1+1,6+1,7+1,35+1,59+1,78+1 |
Clé InChI |
ORWYRWWVDCYOMK-HSYGSCCCSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)N[13C](=O)[C@H]([13C@@H]([13CH3])[13CH2][13CH3])[15NH]C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(1R)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B15135350.png)



![Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate](/img/structure/B15135372.png)

![tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15135394.png)


